![molecular formula C19H18N2 B2487459 2-Benzyl-1,2,3,4-tétrahydrobenzo[b][1,6]naphthyridine CAS No. 1541-57-7](/img/structure/B2487459.png)

2-Benzyl-1,2,3,4-tétrahydrobenzo[b][1,6]naphthyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related naphthyridine derivatives, including those within the tetrahydrobenzo[b]naphthyridine family, has been explored through various methods. One approach involves cascade reactions, including Knoevenagel condensation, aza-ene reaction, imine-enamine tautomerization, cyclocondensation, and intramolecular S(N)Ar, to create complex structures efficiently (Wen et al., 2010). Another method utilizes Copper Bromide catalyzed intramolecular [4 + 2] Hetero-Diels-Alder reactions for synthesizing dihydrodibenzo[b,h][1,6]naphthyridines, demonstrating the versatility of synthetic approaches (Muthukrishnan et al., 2016).

Molecular Structure Analysis

The structural analysis of these compounds reveals complex molecular arrangements. For example, the 3,4-dihydrobenzo[b][1,6]naphthyridine fragment showcases a C=N double bond significantly bent out of the plane, indicating the complex spatial configuration of these molecules (Seebacher et al., 2010).

Chemical Reactions and Properties

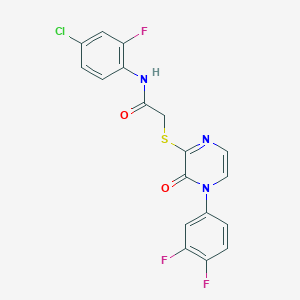

Naphthyridines undergo various chemical reactions, highlighting their reactive nature and potential for further functionalization. The base-free amination of BH acetates of 2-chloroquinolinyl-3-carboxaldehydes presents a route to synthesize N-substituted-1,2-dihydrobenzo[b][1,8]-naphthyridines, showcasing the chemical reactivity of these compounds (Singh et al., 2011).

Physical Properties Analysis

While specific studies focusing on the physical properties of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine were not found, related research on naphthyridine derivatives provides insights into their potential physical characteristics. The physical properties are often deduced from structural analysis and synthetic methods, which can influence solubility, crystallinity, and thermal stability.

Chemical Properties Analysis

The chemical properties of naphthyridine derivatives are varied, including the ability to participate in diverse chemical reactions, their stability under various conditions, and their reactivity towards different reagents. The synthesis methods and the resulting structural configurations play a significant role in defining these properties. For example, the synthesis of benzo[b]pyrazolo[5,1-f][1,6]naphthyridines through silver triflate catalyzed reactions hints at the chemical versatility of these compounds (Zahid et al., 2013).

Applications De Recherche Scientifique

Inhibition de la monoamine oxydase (MAO)

L’étude de Kulikova et al a synthétisé de nouveaux dérivés de 2-alkyl-10-chloro-1,2,3,4-tétrahydrobenzo[b][1,6]naphthyridines. Parmi ceux-ci, les composés 5c–h ont démontré une puissante inhibition de la MAO B (monoamine oxydase B) dans la plage micromolaire basse. Notamment, l’analogue 1-(2-(4-fluorophényl)éthynyl) (5g) a atteint une valeur de CI50 comparable à celle de la pargyline, un inhibiteur bien connu de la MAO B.

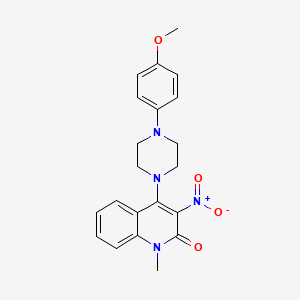

Activités antiprolifératives et cytotoxiques

Des dérivés de benzo[b][1,6]naphthyridine ont montré des activités antiprolifératives (A) et cytotoxiques (B) contre divers types de cellules cancéreuses . Le composé 6c, en particulier, a présenté une excellente CI50 in vitro (0,056 nM) et une solubilité aqueuse améliorée. Ces résultats suggèrent des applications potentielles en thérapie anticancéreuse.

Inhibition de la phosphodiestérase 5 (PDE5)

Un nouvel analogue de la 1,2,3,4-tétrahydrobenzo[b][1,6]naphthyridine a été identifié comme un puissant inhibiteur de la PDE5 avec une solubilité aqueuse améliorée . La PDE5 hydrolyse le monophosphate de guanosine cyclique (cGMP), ce qui conduit à une augmentation des niveaux de protéine de liaison à l’élément de réponse à l’AMPc (CREB), un facteur de transcription impliqué dans les processus d’apprentissage et de mémoire.

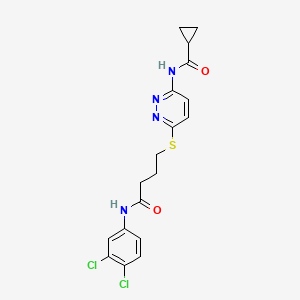

Propriétés antivirales

Les naphthyridines fonctionnalisées et leurs analogues benzo/hétéroannulés ont démontré une activité antivirale . Une exploration plus approfondie des dérivés de la 2-benzyl-1,2,3,4-tétrahydrobenzo[b][1,6]naphthyridine pourrait révéler leur potentiel dans la lutte contre les infections virales.

Antagonisme du récepteur mGlu5

Certains dérivés de la naphthyridine agissent comme des antagonistes du récepteur mGlu5 . Enquêter si la this compound partage cette propriété pourrait fournir des informations sur les troubles neurologiques.

Échafaudage d’alcaloïde

La benzocondensée naphthyridine sert d’échafaudage à l’alcaloïde aaptamine trouvé dans l’éponge indonésienne Aaptos suberitoides . L’aaptamine présente des activités antibactériennes et anticarcinogènes, ce qui rend cet échafaudage intéressant pour la découverte de médicaments.

En résumé, la this compound est prometteuse dans divers domaines, de la neurologie à l’oncologie. Les chercheurs continuent d’explorer ses applications potentielles, en soulignant ses propriétés pharmacologiques multiformes

Mécanisme D'action

Target of Action

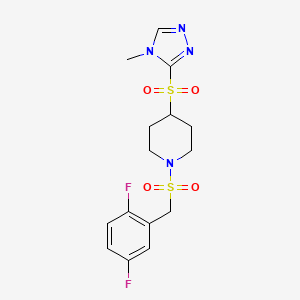

The primary target of 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine is Monoamine Oxidase B (MAO B) . MAO B is an enzyme involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Inhibiting this enzyme can increase the levels of these neurotransmitters, which can have various effects on the body and brain .

Mode of Action

2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine acts as an inhibitor of MAO B . By binding to the active site of the enzyme, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability .

Biochemical Pathways

The inhibition of MAO B leads to an increase in the levels of monoamine neurotransmitters in the brain. This can affect various biochemical pathways, particularly those involved in mood regulation and neural signaling . For example, increased levels of dopamine can enhance signaling in pathways involved in reward and motivation.

Result of Action

The inhibition of MAO B and the subsequent increase in monoamine neurotransmitter levels can have several effects at the molecular and cellular level. These can include enhanced neural signaling, changes in gene expression, and alterations in synaptic plasticity . The overall effect on the organism can vary, but it may lead to improved mood and cognitive function .

Orientations Futures

Analyse Biochimique

Biochemical Properties

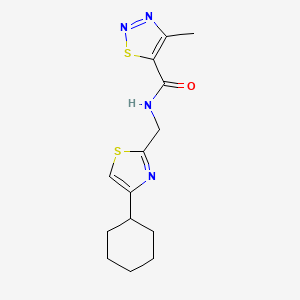

2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine is known to interact with the enzyme PDE5 . PDE5 is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to increased levels of the cAMP response element binding protein (CREB), a transcriptional factor involved with learning and memory processes .

Cellular Effects

The compound exerts significant effects on cellular processes. It has been found to have good efficacy in a mouse model of Alzheimer’s disease, suggesting its potential role in influencing cell function . The compound’s interaction with PDE5 can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine exerts its effects through its potent inhibitory activity against PDE5 . By inhibiting PDE5, the compound increases the levels of CREB, thereby influencing gene expression .

Dosage Effects in Animal Models

The compound has demonstrated good efficacy in a mouse model of Alzheimer’s disease

Propriétés

IUPAC Name |

2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2/c1-2-6-15(7-3-1)13-21-11-10-19-17(14-21)12-16-8-4-5-9-18(16)20-19/h1-9,12H,10-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGIFNAKNRWTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC3=CC=CC=C3N=C21)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501320501 | |

| Record name | 2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666385 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

1541-57-7 | |

| Record name | 2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501320501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2487378.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-methoxyphenyl)urea](/img/structure/B2487379.png)

![3-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2487382.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2487383.png)

![4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride](/img/structure/B2487396.png)

![6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487397.png)